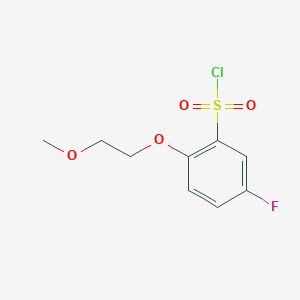

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

概要

説明

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO4S and a molecular weight of 268.69 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a fluoro group and a methoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-fluoro-2-(2-methoxyethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Electrophilic aromatic substitution: The fluoro and methoxyethoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Electrophilic aromatic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic aromatic substitution: The major products are halogenated or nitrated derivatives of the benzene ring.

科学的研究の応用

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride (C₁₁H₁₃ClFNO₃S) is a chemical compound primarily employed as an intermediate in organic synthesis. It features a sulfonyl chloride functional group, characterized by a sulfonic acid derivative converted into a chloride, making it valuable in nucleophilic substitution reactions. The presence of a fluorine atom enhances its electrophilicity, increasing its utility in synthesizing pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound investigated for its potential biological activities.

Chemistry 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is used as a building block in organic synthesis for preparing more complex molecules.

Biology It is studied for its potential biological activities, including its role as an angiotensin II receptor antagonist. The mechanism of action involves interaction with angiotensin II receptors, inhibiting the action of angiotensin II, a peptide hormone that constricts blood vessels; this leads to blood vessel relaxation and reduced blood pressure. The molecular targets and pathways include the angiotensin II receptor type 1 (AT1) and related signaling pathways.

Medicine This compound is investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical development. Compounds with similar structures have demonstrated various biological properties and are often involved in developing pharmaceuticals, especially as intermediates in synthesizing biologically active molecules. The fluorine substituent may enhance metabolic stability and bioactivity in drug candidates.

作用機序

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The fluoro and methoxyethoxy groups on the benzene ring can influence the reactivity and selectivity of these reactions by affecting the electronic properties of the ring .

類似化合物との比較

Similar Compounds

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group.

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride: This compound has a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which is highly reactive and versatile in chemical synthesis. The combination of the fluoro and methoxyethoxy groups on the benzene ring further enhances its reactivity and selectivity in various reactions, making it a valuable reagent in organic synthesis and scientific research .

生物活性

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and pharmaceutical development. Its unique structure, characterized by the presence of a fluorine atom and a sulfonyl chloride functional group, enhances its reactivity, particularly in nucleophilic substitution reactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₃ClFNO₃S

- Molecular Weight : Approximately 268.69 g/mol

- Functional Groups : Sulfonyl chloride, fluorine substituent, methoxyethoxy group

The sulfonyl chloride group is known for its high electrophilicity, making it a valuable intermediate in the synthesis of various biologically active molecules. The fluorine substituent may enhance metabolic stability and bioactivity, which are crucial for drug development.

The biological activity of this compound primarily stems from its ability to react with nucleophiles. Upon interaction with biological molecules such as proteins and peptides, it can form sulfonamide or sulfonate ester bonds. This reactivity is essential for modifying biomolecules and developing pharmaceuticals.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Sulfonyl chloride, fluorine substituent | Intermediate in drug synthesis |

| 2-Chloro-5-fluoro phenol | Halogenated phenol | Antibacterial activity against E. coli |

| 5-Fluoro-2'-deoxyuridine | Nucleoside analog | Inhibition of leukemia cell proliferation |

Cytotoxicity Studies

Research involving analogs of this compound indicates modest cytotoxicity against cancer cell lines such as B16 melanoma cells. The potency of these compounds often depends on their structural features, particularly the nature of the alkylating groups present .

Case Study: Synthesis and Evaluation

In one study, a series of novel haloethyl and piperidyl phosphoramidate analogs were synthesized to assess their biological activity against L1210 mouse leukemia cells. The results indicated that compounds with specific modifications exhibited potent inhibition of cell proliferation, highlighting the importance of structural variations in enhancing biological efficacy .

Safety and Handling

Due to its corrosive nature, this compound poses significant health risks. It can cause severe skin burns and eye damage upon contact. Proper safety measures must be taken when handling this compound, including the use of protective gear and adherence to safety protocols .

Table 2: Safety Data Summary

| Hazard Type | Description |

|---|---|

| Skin Contact | Causes severe burns; immediate medical attention required |

| Eye Contact | Causes serious eye damage; rinse immediately |

| Inhalation | May irritate respiratory tract; remove to fresh air |

特性

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7(11)6-9(8)16(10,12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSVCVSKLPJOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。